2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide is a synthetic compound belonging to the class of piperazinyl acetamides. It is a derivative of 4H-1,2,4-triazole-3-thiol and has shown promising anti-inflammatory activity in preclinical studies. [ [] ]
Synthesis Analysis
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide involves a multi-step process starting from 4H-1,2,4-triazole-3-thiol. The key step involves the S-alkylation of 5-[2-(2,6-dichlorophenylamino)benzyl]-4H-1,2,4-triazole-3-thiols with N-(4-ethylphenyl)-2-chloroacetamide. The reaction is typically carried out in the presence of a base and a suitable solvent. [ [] ]
Molecular Structure Analysis
The molecular structure of 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide has been confirmed by various analytical techniques, including 1H NMR spectroscopy. It contains a central piperazine ring substituted at position 1 with a benzyl group and at position 4 with an acetamide moiety. The acetamide nitrogen is further linked to a 4-ethylphenyl group. [ [] ]
Applications
The primary scientific application of 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide identified in the provided literature is as a potential anti-inflammatory agent. [ [] ] Specifically:
Anti-inflammatory activity: Compound 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)acetamide exhibited significant anti-exudative effects in a carrageenan-induced rat paw edema model. This indicates its potential for treating inflammatory conditions. [ [] ]
Compound Description: NAPMA exhibited significant inhibition of osteoclast differentiation, a process crucial for bone resorption. In vitro, it dose-dependently suppressed the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages without exhibiting cytotoxicity []. NAPMA downregulated the expression of osteoclast-specific markers at both the transcript and protein levels, consequently diminishing bone resorption and actin ring formation []. Moreover, in vivo studies demonstrated NAPMA's protective effect against ovariectomy-induced bone loss, signifying its potential as a therapeutic agent for osteoporosis and related bone diseases [].
Compound Description: PPOAC-Bz emerged as a potent inhibitor of osteoclastogenesis, showcasing significant potential for treating bone diseases characterized by excessive bone resorption, such as osteoporosis []. It effectively altered the mRNA expression of several osteoclast-specific marker genes, hindering the formation of mature osteoclasts []. In vitro, PPOAC-Bz suppressed F-actin belt formation, a crucial step in osteoclast function, and inhibited bone resorption activity []. Notably, in vivo studies revealed PPOAC-Bz's ability to prevent OVX-induced bone loss, further strengthening its potential as a therapeutic candidate for osteolytic disorders [].
Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation without causing significant cytotoxicity []. It achieves this by significantly decreasing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner []. PPOA-N-Ac-2-Cl impacts the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), which are involved in RANKL-mediated osteoclastogenesis []. Furthermore, it attenuates the protein levels of CtsK, a protease critical for bone resorption, leading to decreased bone resorption activity and F-actin ring formation [].
Compound Description: 5b exhibited remarkable inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease []. Its IC50 value of 0.82 ± 0.001 μM surpasses that of the reference standard, Eserine (IC50 = 0.85 ± 0.0001 μM) []. The enhanced potency of 5b is attributed to the presence of the 4-ethylphenyl group [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.